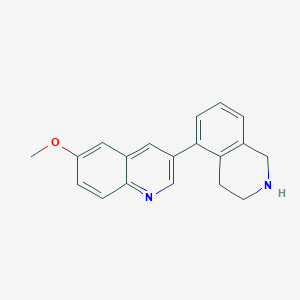![molecular formula C19H21ClN2O2 B5431316 2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5431316.png)
2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide, also known as ABT-288, is a novel and potent dopamine D3 receptor antagonist. It was first synthesized by Abbott Laboratories in 2008 and has since gained attention for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, addiction, and Parkinson's disease.
Mécanisme D'action
2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide acts as a selective antagonist at the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. By blocking the effects of dopamine at this receptor, this compound may modulate reward and motivation pathways, leading to potential therapeutic effects in addiction and other disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce drug-seeking behavior in animal models of addiction, and to improve cognitive function in animal models of schizophrenia. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has several advantages as a research tool, including its high selectivity for the dopamine D3 receptor and its ability to modulate reward and motivation pathways. However, it also has limitations, including its potential for off-target effects and the need for further preclinical and clinical studies to establish its safety and efficacy.
Orientations Futures
There are several potential future directions for research on 2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide. One area of interest is its potential use in the treatment of addiction, particularly in combination with other therapies. Another area of interest is its potential use in the treatment of schizophrenia, where it may improve cognitive function and reduce negative symptoms. Further research is also needed to establish the safety and efficacy of this compound in humans, and to explore its potential use in other neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide involves a multistep process that begins with the reaction of 3-chloroaniline with 4-(4-morpholinyl)benzaldehyde to form the intermediate compound, 2-(3-chlorophenyl)-N-(4-formyl-4-morpholinyl)acetamide. This intermediate is then reduced with sodium borohydride to yield the final product, this compound.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have high selectivity for the dopamine D3 receptor, which is implicated in the regulation of reward and motivation. This compound has been demonstrated to block the effects of addictive drugs, such as cocaine and nicotine, and may be useful in the treatment of addiction.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-3-1-2-16(12-17)13-19(23)21-14-15-4-6-18(7-5-15)22-8-10-24-11-9-22/h1-7,12H,8-11,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOCUXHOBDBLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5431250.png)
![[3-(1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5431261.png)
![2-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5431269.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5431273.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methoxyaniline](/img/structure/B5431283.png)
![3-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5431288.png)
![N-(2,4-difluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5431292.png)
![2-({5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5431298.png)
![N-[(1,3-dimethyl-3-pyrrolidinyl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5431311.png)
![2-(1-pyrrolidinylcarbonyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5431322.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B5431330.png)
![7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B5431331.png)
